molecular formula C11H15NO2 B13826779 Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester CAS No. 3971-89-9

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester

Cat. No.: B13826779
CAS No.: 3971-89-9
M. Wt: 193.24 g/mol
InChI Key: QDTDXNJDLXKLLJ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester typically involves the reaction of 2,3,4-trimethylphenol with methyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding phenol and carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Hydrolysis: 2,3,4-trimethylphenol and carbamic acid.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate moieties.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2,3,4-trimethylphenyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets often include enzymes with nucleophilic active sites, such as acetylcholinesterase. The pathways involved in its action are related to the disruption of normal enzyme function, leading to the accumulation of substrates or depletion of products.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, methyl-, 4-methylphenyl ester
  • Carbamic acid, methyl-, 2,6-dimethylphenyl ester

Uniqueness

Carbamic acid, methyl-, 2,3,4-trimethylphenyl ester is unique due to the presence of three methyl groups on the aromatic ring, which can influence its reactivity and interactions with enzymes. This structural feature can lead to differences in its chemical behavior and biological activity compared to other carbamate esters.

Properties

CAS No.

3971-89-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2,3,4-trimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-7-5-6-10(9(3)8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)

InChI Key

QDTDXNJDLXKLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)NC)C)C

Origin of Product

United States

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